5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine
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Overview
Description
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidoindole core with a methyl group at the 5-position and a pentyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyanoamidine, under microwave irradiation. This eco-friendly approach allows for the efficient formation of the pyrimidoindole core . The reaction conditions typically involve the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of microwave-assisted chemistry can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9H-pyrimido[5,4-b]indol-4-amine: Similar structure but lacks the methyl and pentyl groups.
4-aminoquinazolines: Similar tricyclic structure but different functional groups.
Uniqueness
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is unique due to the presence of the methyl and pentyl groups, which can influence its biological activity and pharmacokinetic properties. These modifications can enhance its binding affinity to specific targets and improve its therapeutic potential.
Properties
CAS No. |
862210-25-1 |
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Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C16H20N4/c1-3-4-7-10-17-16-15-14(18-11-19-16)12-8-5-6-9-13(12)20(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,17,18,19) |
InChI Key |
UWDDJLUUYKSLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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